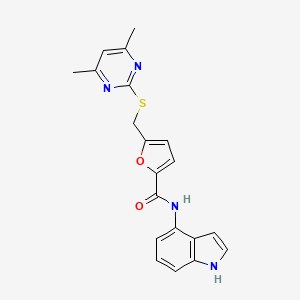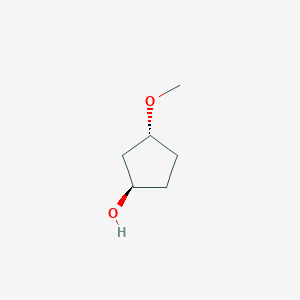
trans-3-Methoxycyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Methoxycyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group is attached to the third carbon atom in the trans configuration relative to the hydroxyl group on the same carbon ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of a cyclopentane ring, which can be achieved through various cyclization reactions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3-Methoxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming methoxycyclopentane.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of methoxycyclopentanone or methoxycyclopentanal.
Reduction: Formation of methoxycyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: trans-3-Methoxycyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic systems for various organic transformations.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of methoxy and hydroxyl groups in biological systems.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-3-Methoxycyclopentanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. These interactions can affect the compound’s solubility, stability, and overall chemical properties.
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclopentanol: Similar in structure but with a methyl group instead of a methoxy group.
3-Hydroxycyclopentanol: Lacks the methoxy group, having only a hydroxyl group.
Uniqueness:
Structural Differences: The presence of both methoxy and hydroxyl groups in trans-3-Methoxycyclopentanol provides unique reactivity and properties compared to similar compounds.
Applications: Its unique structure makes it suitable for specific applications in synthesis, catalysis, and material science.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(1R,3R)-3-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
DYTJEQBUSOPLJD-PHDIDXHHSA-N |
Isomerische SMILES |
CO[C@@H]1CC[C@H](C1)O |
Kanonische SMILES |
COC1CCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


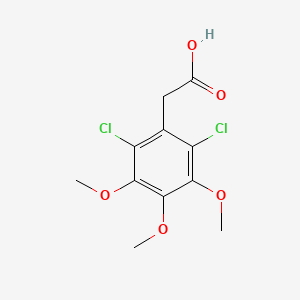


![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
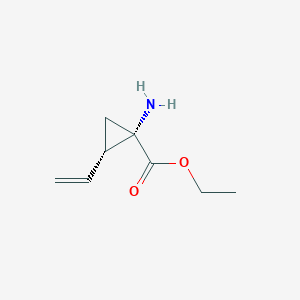
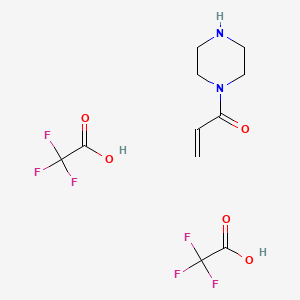
![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)
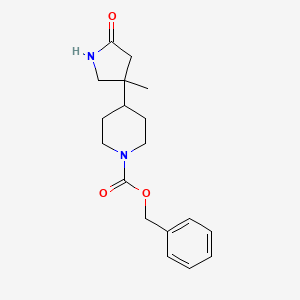
![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
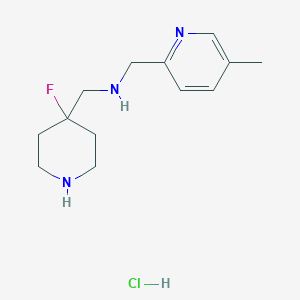
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
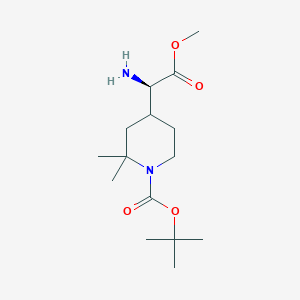
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
